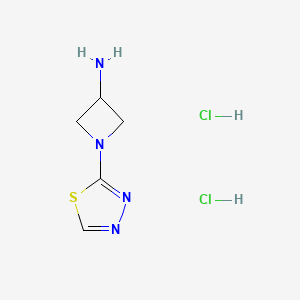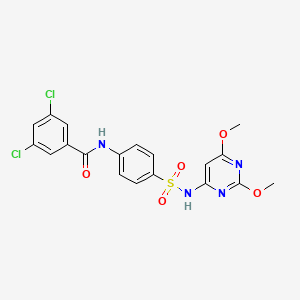
5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with an acetyl group and a phenoxy group that is further substituted with isopropyl and methyl groups . It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine involves several steps. One common synthetic route includes the reaction of 2-(2-isopropyl-5-methylphenoxy) pyridine with an acetylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .
Análisis De Reacciones Químicas
5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
5-Acetyl-2-(2-isopropyl-5-methylphenoxy) pyridine can be compared with other similar compounds, such as:
2-(2-isopropyl-5-methylphenoxy) pyridine: This compound lacks the acetyl group present in this compound, which may result in different chemical and biological properties.
5-Acetyl-2-phenoxypyridine: This compound lacks the isopropyl and methyl substitutions on the phenoxy ring, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties that are valuable for various research applications .
Propiedades
IUPAC Name |
1-[6-(5-methyl-2-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)15-7-5-12(3)9-16(15)20-17-8-6-14(10-18-17)13(4)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYEBVDYDEWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)


![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2598102.png)
![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/new.no-structure.jpg)
![2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine](/img/structure/B2598113.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2598119.png)

